Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate
CAS No.: 32456-61-4
Cat. No.: VC18195093
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32456-61-4 |
---|---|
Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | methyl 2-[3-(2-methoxy-2-oxoethyl)cyclobutyl]acetate |
Standard InChI | InChI=1S/C10H16O4/c1-13-9(11)5-7-3-8(4-7)6-10(12)14-2/h7-8H,3-6H2,1-2H3 |
Standard InChI Key | RHXNVYVOSQCFBJ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1CC(C1)CC(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereochemistry
The compound features a cyclobutane ring with two methyl acetate groups at the 1,3-positions. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. This strain influences the compound’s conformational flexibility and reactivity. Computational studies on similar cyclobutane diesters, such as dimethyl 2,2’-(cyclobutane-1,2-diylidene)diacetate, reveal that substituent positioning dramatically affects ring strain and stability. For example, 1,2-disubstituted cyclobutanes exhibit higher torsional strain than 1,3-isomers due to eclipsing interactions .
The 1,3-diyl substitution pattern in dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate likely reduces steric hindrance compared to 1,2-disubstituted analogs, enabling more facile access to nucleophilic or electrophilic sites.
Table 1: Comparative Molecular Data for Cyclobutane Diesters
Synthetic Methodologies
Cyclobutane Ring Formation
Cyclobutane diesters are typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. For dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate, a plausible route involves the esterification of preformed 1,3-cyclobutane dicarboxylic acid. Acid-catalyzed esterification with methanol, using reagents like sulfuric acid or p-toluenesulfonic acid, would yield the target compound.
Challenges in Stereocontrol
The synthesis of 1,3-disubstituted cyclobutanes faces challenges in achieving diastereoselectivity due to the ring’s rigidity. Studies on related systems demonstrate that hydrogen-bonding interactions between reactants and catalysts can bias nucleophilic attack trajectories. For instance, anti-aza-Michael additions to cyclobutane diesters proceed with >99:1 diastereoselectivity when NH···O=C hydrogen bonds orient the nucleophile .
Chemical Reactivity and Functionalization
Ester Hydrolysis and Transesterification
The methyl ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid. Transesterification with higher alcohols (e.g., ethanol, isopropanol) can modify solubility and volatility for specific applications.
Cyclobutane Ring-Opening Reactions
The strained cyclobutane ring participates in ring-opening reactions under thermal or catalytic conditions. For example, thermolysis of dimethyl 2,2’-(cyclobutane-1,2-diylidene)diacetate generates cyclobutadiene intermediates, which dimerize or react with dienophiles . While 1,3-disubstituted analogs may exhibit slower ring-opening kinetics due to reduced strain, their reactivity remains understudied.
Applications in Organic Synthesis and Materials Science
Building Blocks for Complex Molecules
Cyclobutane diesters serve as precursors to amino acid derivatives and heterocycles. Anti-aza-Michael additions to analogous compounds produce cyclobutene-containing amino acids with high stereochemical fidelity, valuable in peptide mimetics .
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